3,4-Difluorobenzaldehyde, a fluorinated aromatic aldehyde, finds application in the synthesis of various organic compounds. One example is its use in the preparation of 3-benzylidene 20,29-dihydrobetulinic acid derivatives, which exhibit potential antitumor activity. [3,4-Difluorobenzaldehyde 97% form. Sigma-Aldrich. ]
While research on its specific applications is ongoing, 3,4-difluorobenzaldehyde's unique properties, including its electron-withdrawing fluorine atoms, make it a potential candidate for various research areas. These include:
The key feature of 3,4-difluorobenzaldehyde's structure is the presence of a benzene ring with two fluorine atoms attached at positions 3 and 4. The benzene ring consists of six carbon atoms arranged in a hexagonal shape with alternating single and double bonds, delocalizing electrons and creating a stable aromatic system []. The aldehyde functional group (CHO) is attached to one of the carbons in the ring, typically at position 1. The presence of fluorine atoms disrupts the electron distribution in the ring compared to unsubstituted benzaldehyde, potentially affecting its reactivity [].
Synthesis of 3,4-difluorobenzaldehyde can be achieved through various methods. One common approach involves the formylation of 1,2-difluorobenzene using various formylating agents like DMF (N,N-dimethylformamide) or Vilsmeier-Haaf reaction [].
1,2-difluorobenzene + DMF -> 3,4-difluorobenzaldehyde ( + other products)
3,4-difluorobenzaldehyde can undergo typical aldehyde reactions such as aldol condensation, Cannizzaro reaction, and reduction to form the corresponding primary alcohol (3,4-difluorobenzyl alcohol).
3,4-difluorobenzaldehyde + base -> (aldol product)2 x 3,4-difluorobenzaldehyde + base -> 3,4-difluorobenzyl alcohol + 3,4-difluorobenzoic acid3,4-difluorobenzaldehyde + reducing agent -> 3,4-difluorobenzyl alcohol
3,4-difluorobenzaldehyde is classified as a combustible liquid []. It can cause skin and eye irritation upon contact []. Standard laboratory safety practices should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
Irritant